Cas no 2137470-04-1 (2-(4-amino-1H-imidazol-1-yl)propanamide)

2-(4-amino-1H-imidazol-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-1H-imidazol-1-yl)propanamide
- EN300-783588
- 2137470-04-1
-
- インチ: 1S/C6H10N4O/c1-4(6(8)11)10-2-5(7)9-3-10/h2-4H,7H2,1H3,(H2,8,11)
- InChIKey: KTWOHFZAKSNQPD-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C=NC(=C1)N)N
計算された属性
- せいみつぶんしりょう: 154.08546096g/mol
- どういたいしつりょう: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 86.9Ų
2-(4-amino-1H-imidazol-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783588-0.5g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
Enamine | EN300-783588-0.05g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
Enamine | EN300-783588-2.5g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
Enamine | EN300-783588-0.25g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.25g |
$642.0 | 2025-02-22 | |
Enamine | EN300-783588-0.1g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
Enamine | EN300-783588-5.0g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
Enamine | EN300-783588-10.0g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
Enamine | EN300-783588-1.0g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 1.0g |
$699.0 | 2025-02-22 |
2-(4-amino-1H-imidazol-1-yl)propanamide 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-(4-amino-1H-imidazol-1-yl)propanamideに関する追加情報
Compound 2137470-04-1: A Comprehensive Overview
Compound 2137470-04-1, also known as 2-(4-amino-1H-imidazol-1-yl)propanamide, is a versatile chemical entity that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an imidazole ring with an amino group and a propanamide side chain. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is a key feature of this molecule and contributes to its diverse reactivity and biological activity.
Recent studies have highlighted the potential of 2-(4-amino-1H-imidazol-1-yl)propanamide in drug discovery. Researchers have explored its ability to act as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's imidazole ring has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress—a key factor in the progression of these diseases. Additionally, its propanamide side chain provides flexibility in modifying the molecule to enhance bioavailability and target specificity.
In the realm of materials science, compound 2137470-04-1 has been investigated for its role in the synthesis of novel polymers and hybrid materials. The amino group present in the molecule can act as a nucleophile, enabling it to participate in various polymerization reactions. This property makes it a valuable precursor for creating materials with tailored mechanical and electronic properties. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high-quality standards.
The synthesis of 2-(4-amino-1H-imidazol-1-yl)propanamide typically involves a multi-step process that begins with the preparation of the imidazole ring. This is often achieved through cyclization reactions involving ammonia or primary amines. The subsequent introduction of the propanamide group requires careful optimization to ensure high yields and purity. Researchers have reported several efficient methods for this transformation, including amide bond formation via coupling reagents or through peptide coupling techniques.
One of the most promising applications of compound 2137470-04-1 lies in its potential as an intermediate in pharmaceutical synthesis. Its ability to undergo various functional group transformations makes it an ideal building block for constructing complex molecules with intricate architectures. For instance, recent studies have demonstrated its use in the construction of macrocyclic compounds, which are known for their applications in drug delivery systems and molecular recognition technologies.
Moreover, 2-(4-amino-1H-imidazol-1-yl)propanamide has shown potential in catalysis. Its nitrogen-rich structure enables it to act as a ligand for transition metal catalysts, facilitating various organic transformations such as cross-coupling reactions and asymmetric catalysis. This has opened new avenues for developing more efficient and selective catalytic processes, which are critical for advancing modern chemical industries.
In conclusion, compound 2137470-04-1 or 2-(4-amino-1H-imidazol-1-yl)propanamide is a multifaceted chemical entity with applications spanning drug discovery, materials science, and catalysis. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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